1-乙基-2,5-二甲基-1H-吡咯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

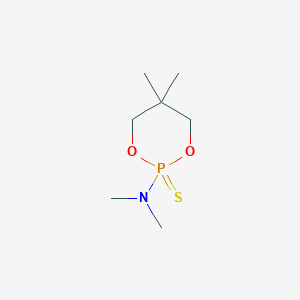

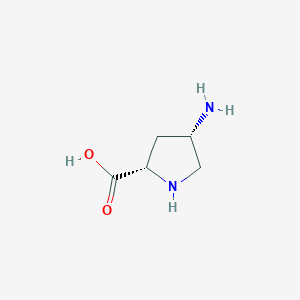

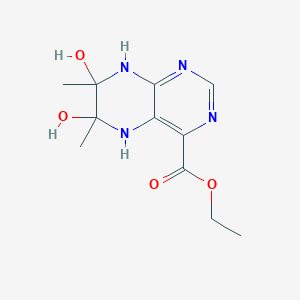

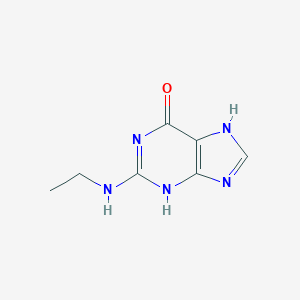

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound used for proteomics research . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with ethyl and methyl substituents, and a carbaldehyde group . The IUPAC Standard InChI is InChI=1S/C9H13NO/c1-4-8-5-6(2)9(3)7(8)10/h5,10H,4H2,1-3H3 .科学研究应用

Drug Discovery

Pyrrole derivatives, including “1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde”, are versatile heterocyclic moieties exhibiting a wide range of pharmacological actions with high therapeutic value . They are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .

Material Science

Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for various applications, such as the development of new materials with specific characteristics.

Catalysis

Pyrrole derivatives play a crucial role in catalysis . They can act as catalysts themselves or form part of more complex catalyst systems. Their unique structure allows them to facilitate a wide range of chemical reactions.

Green Chemistry

Pyrrole derivatives are often synthesized using green chemistry principles . This includes green solvent-based methods, microwave-aided methods, and solvent-free methods. These environmentally friendly approaches are becoming increasingly important in modern synthetic chemistry .

Peptide Synthesis

Pyrrole derivatives can be used in peptide synthesis . They can help form amide bonds, which are crucial in the creation of peptides and proteins .

Immunogen Creation

Pyrrole derivatives can be used to couple haptens to immunogenic carrier proteins . This process is essential in the creation of immunogens, substances that can trigger an immune response .

Nucleic Acid Labeling

Pyrrole derivatives can be used to label nucleic acids through 5’ phosphate groups . This is a crucial process in many molecular biology techniques, including DNA sequencing and RNA interference .

Creation of Amine-Reactive Compounds

Pyrrole derivatives can be used to create NHS-activated, amine-reactive labeling compounds . These compounds are used in a variety of biochemical assays and techniques .

安全和危害

作用机制

Target of Action

The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

属性

IUPAC Name |

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDZDFOKSUDVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390018 |

Source

|

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

18870-74-1 |

Source

|

| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)